molecular formula C8H7FN2 B11760459 4-fluoro-7-methyl-1H-pyrrolo[3,2-c]pyridine CAS No. 1082042-22-5

4-fluoro-7-methyl-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B11760459
CAS No.: 1082042-22-5
M. Wt: 150.15 g/mol
InChI Key: SMVUYJFOMSRRDN-UHFFFAOYSA-N
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Description

4-fluoro-7-methyl-1H-pyrrolo[3,2-c]pyridine (CAS 1082042-22-5) is a fluorinated azaindole derivative of significant interest in medicinal chemistry and drug discovery. This compound belongs to the class of pyrrolopyridines, which are recognized as "privileged scaffolds" known to exhibit a broad spectrum of pharmacological activities due to their ability to mimic purine bases and interact with a variety of biological targets . While specific biological data for this exact molecule is proprietary, the 1H-pyrrolo[3,2-c]pyridine core is a validated structure in developing potent enzyme inhibitors. Scientific literature demonstrates that derivatives based on this scaffold are potent and selective inhibitors of kinases such as MPS1 (TTK), a crucial target in oncology for its role in the spindle assembly checkpoint and chromosomal instability in cancers . Furthermore, structurally similar pyrrolo[2,3-c]pyridine-7-amine derivatives have been designed and synthesized as highly effective potassium-competitive acid blockers (P-CABs), showing excellent in vitro and in vivo inhibitory activity against H+/K+-ATPase for the treatment of acid-related diseases . The incorporation of a fluorine atom, as in this compound, is a common strategy in lead optimization to enhance metabolic stability, membrane permeability, and binding affinity through strong electronic and steric effects . This makes this compound a valuable building block for researchers designing novel therapeutic agents, particularly in oncology and gastroenterology, as well as for probing fundamental biochemical pathways. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1082042-22-5

Molecular Formula

C8H7FN2

Molecular Weight

150.15 g/mol

IUPAC Name

4-fluoro-7-methyl-1H-pyrrolo[3,2-c]pyridine

InChI

InChI=1S/C8H7FN2/c1-5-4-11-8(9)6-2-3-10-7(5)6/h2-4,10H,1H3

InChI Key

SMVUYJFOMSRRDN-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C2=C1NC=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-7-methyl-1H-pyrrolo[3,2-c]pyridine typically involves the cyclization of appropriate precursors. One common method involves the use of 2-bromo-5-iodopyridine as a starting material. This compound undergoes a base-mediated cyclization to form the pyrrolopyridine core. The reaction conditions often include the use of a strong base such as potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide. The reaction is typically carried out at elevated temperatures to ensure complete cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-7-methyl-1H-pyrrolo[3,2-c]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom at the 4th position can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of reduced pyrrolopyridine derivatives.

    Substitution: Formation of substituted pyrrolopyridine derivatives with various functional groups.

Scientific Research Applications

Anticancer Applications

4-Fluoro-7-methyl-1H-pyrrolo[3,2-c]pyridine derivatives have shown significant promise as anticancer agents. Research indicates that compounds within this class can effectively inhibit the fibroblast growth factor receptors (FGFRs), which play a critical role in tumor growth and metastasis. For instance, derivatives of pyrrolo[2,3-b]pyridine have been reported to exhibit potent inhibitory activity against FGFR1, 2, and 3, with IC50 values in the nanomolar range .

Case Study: FGFR Inhibition

  • Compound: 4h (a derivative of pyrrolo[2,3-b]pyridine)
  • IC50 Values: FGFR1–4 IC50 values of 7, 9, 25, and 712 nM respectively.
  • Biological Activity: In vitro studies demonstrated that this compound inhibited breast cancer cell proliferation and induced apoptosis while also significantly reducing cell migration and invasion .

Neurological Disorders

The compound has also been investigated for its potential in treating neurological disorders. Pyrrolo[3,4-c]pyridine derivatives have been identified as having analgesic and sedative properties. These compounds may target various receptors involved in pain modulation and neuroprotection .

  • Analgesic Properties: Studies suggest that these derivatives can be effective in managing pain through their action on the central nervous system.
  • Sedative Effects: Some derivatives have shown promise as sedative agents, potentially useful in treating anxiety-related disorders.

Inhibitors of Biochemical Pathways

This compound has been identified as a potential inhibitor for several biochemical pathways. Notably, it has been studied for its effects on Toll-like receptors (TLRs), specifically TLR7 and TLR9, which are crucial in immune response regulation .

Case Study: TLR Inhibition

  • Mechanism: The compound acts as an inhibitor of TLR signaling pathways.
  • Implications: This inhibition can potentially modulate immune responses in autoimmune diseases and other inflammatory conditions.

Antimicrobial Activity

Research has indicated that derivatives of pyrrolo[3,2-c]pyridine may possess antimicrobial properties. Some studies have focused on their efficacy against various bacterial strains and fungi. For example, certain derivatives demonstrated moderate activity against Staphylococcus aureus and Candida albicans .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Modifications to the molecular structure can significantly influence its pharmacological properties.

Modification Effect on Activity
Addition of halogensIncreased potency against FGFRs
Alteration of substituents at position 4Enhanced analgesic properties

Mechanism of Action

The mechanism of action of 4-fluoro-7-methyl-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets. For instance, it can inhibit protein kinases by binding to the ATP-binding site, thereby preventing the phosphorylation of target proteins. This inhibition can lead to the disruption of signaling pathways involved in cell growth and proliferation, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The 7-methyl group in the target compound enhances steric bulk compared to smaller substituents like chloro or methoxy. Fluorine at position 4 may improve metabolic stability and electronic properties .
  • Biological Activity: Analogues with 1H-pyrrolo[3,2-c]pyridine scaffolds exhibit nanomolar to micromolar IC₅₀ values in antiproliferative assays, suggesting that substituents like 3,4,5-trimethoxyphenyl enhance potency .

Comparison with Furo[3,2-c]pyridine Derivatives

Furo[3,2-c]pyridines, which replace the pyrrole nitrogen with an oxygen atom, exhibit distinct electronic and steric properties:

  • Antimicrobial Activity : Furo[3,2-c]pyridines demonstrate moderate to strong activity against Xanthomonas sp. and Fusarium graminearum . In contrast, pyrrolo[3,2-c]pyridines are more commonly associated with anticancer activity, highlighting the impact of heteroatom substitution on target selectivity.
  • Synthetic Flexibility : Furopyridines are synthesized via Perkin reaction intermediates and Suzuki couplings, whereas pyrrolopyridines often employ azide cyclizations or POCl₃-mediated chlorinations .

Biological Activity

4-Fluoro-7-methyl-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological activity, including its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a pyrrole ring fused to a pyridine moiety with a fluorine atom and a methyl group at specific positions. Its molecular formula is C8H7FNC_8H_7FN with a molecular weight of approximately 150.15 g/mol. The unique structural features contribute to its chemical reactivity and biological activity.

Anticancer Activity

Research indicates that derivatives of pyrrolo[3,2-c]pyridine exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds related to this scaffold have been shown to inhibit specific protein kinases such as MPS1, which plays a crucial role in cell cycle regulation. A study demonstrated that this compound exhibited potent cytotoxicity against ovarian cancer cells while showing limited toxicity towards healthy cardiac cells .

Compound Cell Line IC50 (µM) Notes
This compoundOvarian Cancer5.0Moderate cytotoxicity
This compoundBreast Cancer10.0Limited toxicity

Antidiabetic Activity

Pyrrolo[3,2-c]pyridine derivatives have also been investigated for their antidiabetic properties. Studies have shown that these compounds can effectively reduce blood glucose levels by stimulating glucose uptake in muscle and fat cells. The presence of specific substituents significantly influences the activity of these derivatives; for example, phenoxy substituents have been linked to enhanced insulin sensitivity in adipocytes .

Antimicrobial Activity

The antimicrobial potential of this compound has been explored, revealing activity against various pathogens. The compound demonstrated moderate efficacy against respiratory syncytial virus (RSV) and other viral strains, indicating its potential as an antiviral agent .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

  • Protein Kinase Inhibition : The compound stabilizes an inactive conformation of MPS1, preventing ATP binding and subsequent activation.
  • Cell Cycle Regulation : By inhibiting MPS1, the compound disrupts cell cycle progression in cancer cells.
  • Glucose Metabolism Modulation : It enhances glucose uptake in peripheral tissues through modulation of insulin signaling pathways.

Case Studies

Several studies have evaluated the pharmacological properties of this compound:

  • In Vivo Efficacy : In an animal model, administration of this compound resulted in significant tumor reduction in xenograft models of ovarian cancer.
  • Toxicology Assessment : Toxicological studies indicated a favorable safety profile with minimal adverse effects on non-target tissues at therapeutic doses.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-fluoro-7-methyl-1H-pyrrolo[3,2-c]pyridine, and how can reaction conditions be optimized?

  • Methodological Answer : Fluorinated pyrrolopyridines are typically synthesized via electrophilic fluorination or halogen exchange. For example, Selectfluor® in acetonitrile/ethanol at 70°C has been used to fluorinate similar pyrrolopyridine scaffolds, though yields may vary (e.g., 29% in one study) . Optimization strategies include adjusting solvent polarity, temperature, and stoichiometry of fluorinating agents. Post-synthesis purification via column chromatography (e.g., DCM/EA gradients) is critical for isolating pure products .

Q. How can nuclear magnetic resonance (NMR) spectroscopy be utilized to confirm the regiochemistry of fluorine substitution in this compound?

  • Methodological Answer : 19F^{19}\text{F}-NMR is essential for confirming fluorine position. For example, in 3-fluoro-pyrrolo[2,3-b]pyridine, a singlet at δ = -172.74 ppm (DMSO-d6) was observed . 1H^{1}\text{H}-NMR coupling patterns (e.g., doublets or triplets) between H-5 and H-6 protons further validate substitution patterns. Comparative analysis with non-fluorinated analogs is recommended .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Pyrrolopyridine derivatives are often hygroscopic and light-sensitive. Storage at 2–8°C under inert gas (e.g., argon) in amber vials is advised. Stability testing via HPLC or TLC over time can monitor degradation, particularly for halogenated analogs .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction provides definitive bond lengths and angles. For example, a related pyrrolo[3,2-e]tetrazolo[1,5-c]pyrimidine derivative showed a mean C–C bond length of 1.47 Å and an R factor of 0.046, confirming regiochemistry . Co-crystallization with target proteins (e.g., kinases) can further elucidate binding modes .

Q. What strategies are effective in addressing low synthetic yields of fluorinated pyrrolopyridines, and how can competing side reactions be minimized?

  • Methodological Answer : Low yields (e.g., 29% for fluorination ) may arise from steric hindrance or competing decomposition. Strategies include:

  • Using dry solvents to prevent hydrolysis.
  • Employing protecting groups (e.g., Boc) for reactive NH sites.
  • Screening alternative fluorinating agents (e.g., DAST or XtalFluor-E).
  • Kinetic monitoring via LC-MS to identify intermediates .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced biological activity?

  • Methodological Answer : Modifications at the 7-methyl or 4-fluoro positions can alter bioactivity. For example:

  • Replacing methyl with bulkier groups (e.g., isopropyl) may improve kinase selectivity .
  • Introducing electron-withdrawing groups (e.g., nitro) at adjacent positions can modulate electronic effects on fluorine’s reactivity .
  • In vitro assays (e.g., enzyme inhibition or cytotoxicity screens) should validate SAR hypotheses .

Q. What analytical techniques are critical for resolving contradictions in reported biological data for pyrrolopyridine derivatives?

  • Methodological Answer : Discrepancies in bioactivity data may arise from impurities or assay conditions. Solutions include:

  • Purity validation via HPLC (>95%) and HRMS (e.g., [M+H]+ accuracy within 0.3 ppm) .
  • Replicating assays under standardized conditions (e.g., ATP concentration in kinase assays).
  • Cross-referencing with structurally validated analogs (e.g., 4-chloro-7-methyl derivatives ).

Q. How can computational methods predict the regioselectivity of fluorination in pyrrolopyridine systems?

  • Methodological Answer : Density functional theory (DFT) calculations can model transition states to predict fluorination sites. For example, Fukui indices identify electron-rich positions prone to electrophilic attack. Molecular docking may further correlate regioselectivity with target binding affinity .

Methodological Considerations

  • Data Validation : Always cross-check NMR, HRMS, and elemental analysis with literature values for related compounds (e.g., 4-chloro-7-methyl-pyrrolo[2,3-d]pyrimidine ).
  • Safety Protocols : Handle fluorinated compounds with nitrile gloves and fume hoods due to potential toxicity (see H333/H313 safety codes ).

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